molecular formula C7H10N2O2 B13571797 Methyl 3-cyanopyrrolidine-3-carboxylate

Methyl 3-cyanopyrrolidine-3-carboxylate

Cat. No.: B13571797
M. Wt: 154.17 g/mol
InChI Key: VDKHVODAICVBQO-UHFFFAOYSA-N
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Description

Methyl 3-cyanopyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a cyano (-CN) and a methyl ester (-COOCH₃) group at the 3-position of the pyrrolidine ring. This structure renders it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is synthesized via cycloaddition reactions, as demonstrated in a 2010 study where a 72% combined yield was achieved using 2-cyanoacrylate precursors under optimized conditions . Its electron-withdrawing cyano group enhances reactivity, making it valuable for constructing pharmacologically active molecules, such as urea derivatives with high purity (>99%) .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 3-cyanopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-11-6(10)7(4-8)2-3-9-5-7/h9H,2-3,5H2,1H3

InChI Key

VDKHVODAICVBQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Methyl 3-cyanopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-cyanopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s cyano and carboxylate groups play a crucial role in binding to target proteins, influencing their activity. Molecular docking studies have shown that the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Substituent Impact :

  • Cyano Group: Enhances electrophilicity, facilitating nucleophilic additions (e.g., in urea formation ).

Physicochemical Properties

Critical physicochemical parameters are summarized below:

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Stability Notes
This compound 166.18 Moderate in polar solvents Sensitive to hydrolysis under acidic conditions
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 173.17 High in aqueous buffers Stable at room temperature
Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate 173.17 Moderate in DMSO Susceptible to keto-enol tautomerism

Key Observations :

  • The cyano group in the target compound reduces solubility compared to carboxylic acid derivatives .
  • Benzyl-substituted analogues exhibit higher logP values, favoring lipid-rich environments .

Efficiency Drivers :

  • Steric hindrance from bulky groups (e.g., benzodioxol) may lower yields .
  • High-purity outcomes (>99%) are achievable via selective crystallization or chromatography .

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